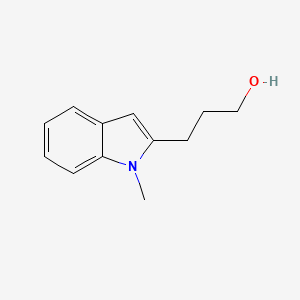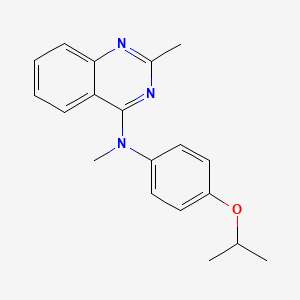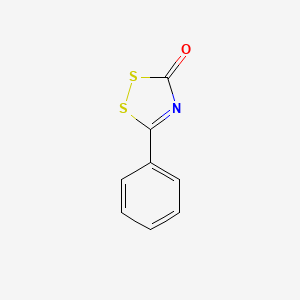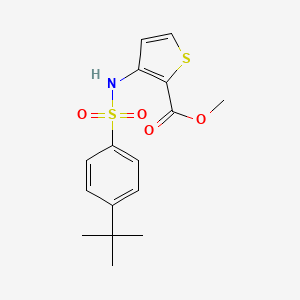
2-Fluoro-4-(pyridin-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(pyridin-4-yl)benzoic acid is an organic compound that features a fluorine atom and a pyridine ring attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(pyridin-4-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and purification methods can be optimized to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(pyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Fluoro-4-(pyridin-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and pathways.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(pyridin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler analog with only a fluorine atom and a pyridine ring.
4-Fluorobenzoic Acid: Lacks the pyridine ring but has a similar benzoic acid core.
3-(Pyridin-4-yl)benzoic Acid: Similar structure but without the fluorine atom.
Uniqueness
2-Fluoro-4-(pyridin-4-yl)benzoic acid is unique due to the combination of the fluorine atom and the pyridine ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the pyridine ring provides additional sites for interaction with biological targets .
Propriétés
Formule moléculaire |
C12H8FNO2 |
|---|---|
Poids moléculaire |
217.20 g/mol |
Nom IUPAC |
2-fluoro-4-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8/h1-7H,(H,15,16) |
Clé InChI |
KBRFQDSLHYURNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=NC=C2)F)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine](/img/structure/B8698215.png)











